molecular formula C12H15NO3 B2520484 N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide CAS No. 423151-36-4

N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide

Cat. No.: B2520484
CAS No.: 423151-36-4
M. Wt: 221.256
InChI Key: NNMVFPRWBJDAQU-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide is an organic compound with the molecular formula C12H15NO3 It is characterized by the presence of a benzodioxin ring fused with a butanamide group

Biochemical Analysis

Biochemical Properties

N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide interacts with various enzymes and proteins in biochemical reactions . It has been found to inhibit cholinesterases, enzymes that are key targets for Alzheimer’s disease treatment . The nature of these interactions involves binding to the active sites of these enzymes, thereby inhibiting their activity .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by impacting cell signaling pathways and gene expression . It also affects cellular metabolism, potentially altering the metabolic flux within cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to biomolecules, inhibits enzymes, and induces changes in gene expression . These interactions contribute to its potential therapeutic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on its stability, degradation, and long-term effects on cellular function have been observed in in vitro studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with butanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

Common Reagents and Conditions

Major Products

    Oxidation: Corresponding carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: N-substituted amides.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide
  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide
  • 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzodioxin ring system provides stability and potential for diverse chemical modifications, making it a versatile compound for various applications .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-2-3-12(14)13-9-4-5-10-11(8-9)16-7-6-15-10/h4-5,8H,2-3,6-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNMVFPRWBJDAQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC2=C(C=C1)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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